molecular formula C8H5F3N2O2S B1527345 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1248024-54-5

2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B1527345
CAS RN: 1248024-54-5
M. Wt: 250.2 g/mol
InChI Key: POSIZQHOSCQOMZ-UHFFFAOYSA-N
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Description

2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S . It has a molecular weight of 250.20 .


Molecular Structure Analysis

The InChI code for 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide is 1S/C8H3ClF3NO2S/c9-16(14,15)7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H .

Scientific Research Applications

Catalytic Asymmetric α-Alkylation

A study highlighted the smooth undergoing of asymmetric S(N)1 α-alkylation with N-benzylic sulfonamides in the presence of a chiral imidazolidinone and trifluoroacetic acid, yielding products with good to excellent yields and enantioselectivity. This chemistry has also been extended to the asymmetric desymmetrization of 4-substituted cyclohexanones, demonstrating significant diastereoselectivity and enantioselectivity (Weng, Li, & Tian, 2011).

Carbonic Anhydrase Inhibition

Research into carbonic anhydrase (CA) inhibitors focused on the synthesis of benzene sulfonamides containing triazole-O-glycoside tails, showing significant inhibition against human CA isozymes. These findings suggest potential lead candidates for targeting tumor-associated CA isozymes, which play a crucial role in cancer therapeutics (Wilkinson et al., 2007).

Green Synthesis of Sulfonamides

An environmentally benign method for coupling sulfonamides and alcohols was developed, showcasing a novel approach for the synthesis of important intermediates in drug synthesis. This method features a domino dehydrogenation-condensation-hydrogenation sequence, facilitated by a nanostructured catalyst, emphasizing the method's environmental friendliness and efficiency (Shi et al., 2009).

Isoform-Selective Carbonic Anhydrase Inhibition

A novel series of benzene sulfonamides showed an excellent inhibitory profile against CA II and CA VII, important for understanding the therapeutic potential against conditions like glaucoma, edema, epilepsy, and neuropathic pain. These compounds demonstrated significant selectivity, highlighting the potential for targeted therapy applications (Supuran et al., 2016).

properties

IUPAC Name

2-cyano-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-1-2-7(16(13,14)15)5(3-6)4-12/h1-3H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSIZQHOSCQOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(trifluoromethyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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